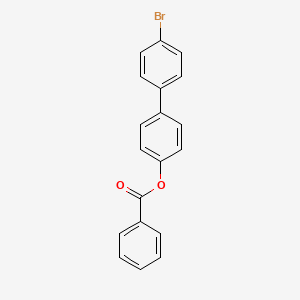
4'-Bromobiphenyl-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromobiphenyl-4-yl benzoate is an organic compound with the molecular formula C19H13BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl benzoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4’-Bromobiphenyl-4-yl benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromobiphenyl-4-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced biphenyl compounds.
Aplicaciones Científicas De Investigación
4’-Bromobiphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mecanismo De Acción
The mechanism of action of 4’-Bromobiphenyl-4-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzoate group play crucial roles in binding to these targets, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Methyl 4-(4-bromophenyl)benzoate: Similar structure but with a methyl ester group instead of a benzoate group.
4-Bromobiphenyl: Lacks the benzoate group, making it less reactive in certain chemical reactions.
4-Benzoyl-4’-bromobiphenyl: Contains a benzoyl group instead of a benzoate group, leading to different reactivity and applications.
Uniqueness: 4’-Bromobiphenyl-4-yl benzoate is unique due to its combination of a bromine atom and a benzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .
Propiedades
Número CAS |
94375-26-5 |
|---|---|
Fórmula molecular |
C19H13BrO2 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)phenyl] benzoate |
InChI |
InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |
Clave InChI |
RGPNGUWAEKRPGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
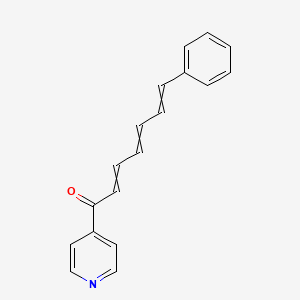
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
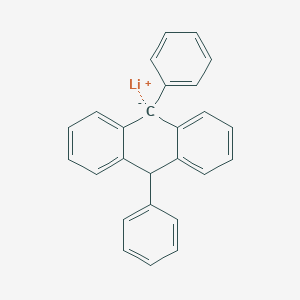
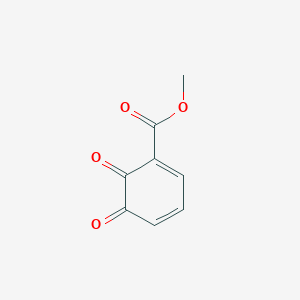
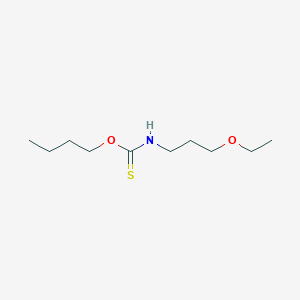
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)

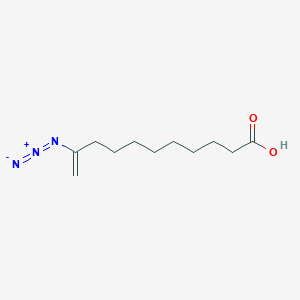
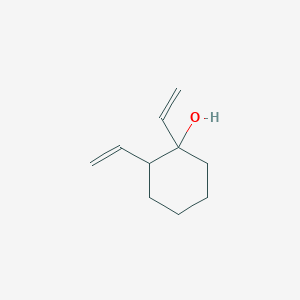
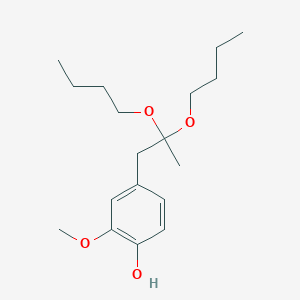
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
